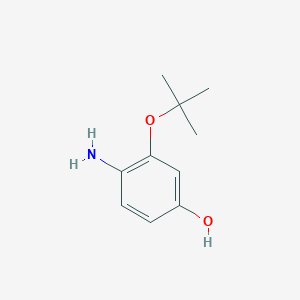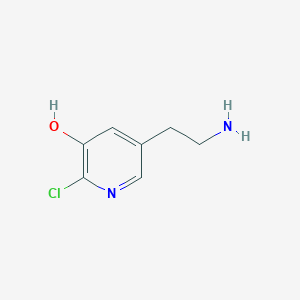
5-(2-Aminoethyl)-2-chloropyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-chloropyridin-3-OL typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-chloropyridine, is reacted with an aminoethyl group under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Another approach involves the direct chlorination of 5-(2-Aminoethyl)pyridin-3-OL. This method requires the use of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under anhydrous conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethyl)-2-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-Aminoethyl)-2-chloropyridin-3-one.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-(2-Aminoethyl)pyridin-3-OL.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.
Major Products Formed
Oxidation: 5-(2-Aminoethyl)-2-chloropyridin-3-one
Reduction: 5-(2-Aminoethyl)pyridin-3-OL
Substitution: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-(2-Aminoethyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethyl)-2-chloropyridin-3-OL depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Aminoethyl)pyridin-3-OL: Lacks the chlorine atom at the 2-position, which may result in different chemical reactivity and biological activity.
2-Chloropyridin-3-OL: Lacks the aminoethyl group at the 5-position, which may affect its solubility and interaction with biological targets.
5-(2-Aminoethyl)-2-bromopyridin-3-OL: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and properties.
Uniqueness
5-(2-Aminoethyl)-2-chloropyridin-3-OL is unique due to the presence of both the aminoethyl group and the chlorine atom on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
5-(2-aminoethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-6(11)3-5(1-2-9)4-10-7/h3-4,11H,1-2,9H2 |
Clé InChI |
WWGXWULIHQSYNH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)
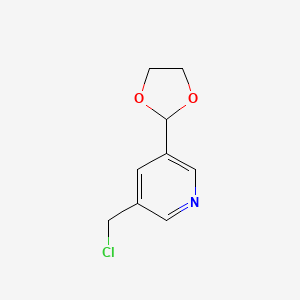

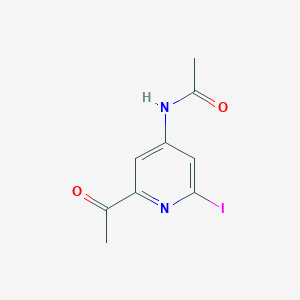
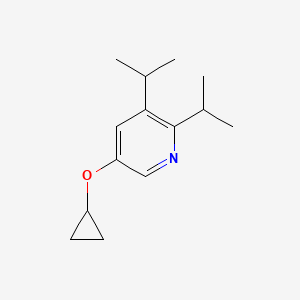
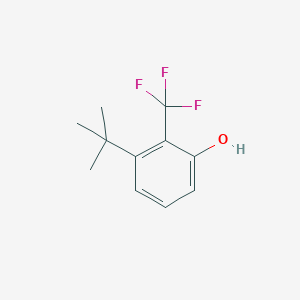
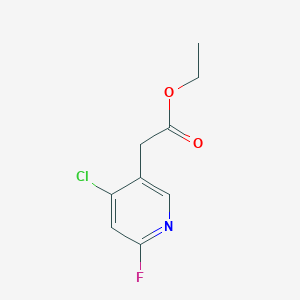

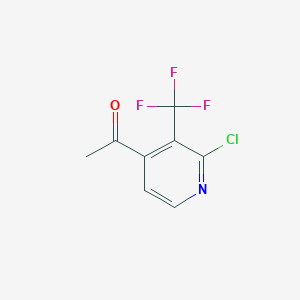
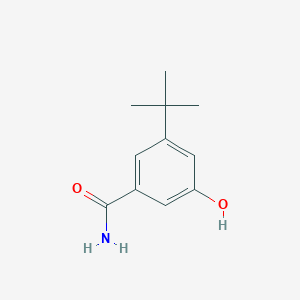
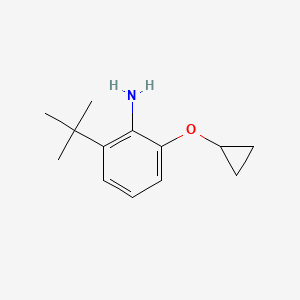
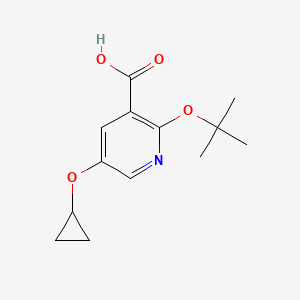
![2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
